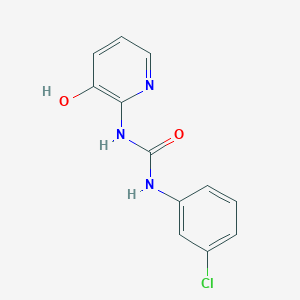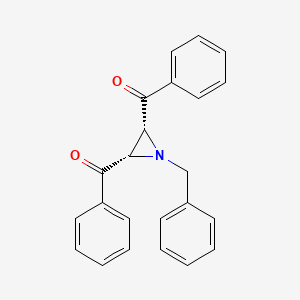![molecular formula C22H24N2O5 B11950553 Benzyl N-[(benzyloxy)carbonyl]glycylprolinate CAS No. 57294-41-4](/img/structure/B11950553.png)
Benzyl N-[(benzyloxy)carbonyl]glycylprolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is a complex organic compound that features a benzyloxycarbonyl group, an aminoacetyl group, and a pyrrolidinecarboxylate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate typically involves multiple steps, including the protection of functional groups and the formation of peptide bonds. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the coupling of the protected amino acid with a pyrrolidine derivative under peptide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of protecting groups like benzyloxycarbonyl is crucial to ensure the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be selectively removed via catalytic hydrogenation.
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenolysis: Catalysts like palladium on carbon (Pd/C) are commonly used under hydrogen gas atmosphere.
Oxidation: Reagents such as hydrogen peroxide and sodium tungstate are used for the oxidation of benzyl groups.
Substitution: Nucleophiles like amines and alcohols can react with the protected amino and carboxylate groups under mild conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: In the development of peptide-based drugs and as a precursor for bioactive compounds.
Industry: In the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications. Upon removal of the protecting group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (benzyloxycarbonyl)aminoacetate: Similar structure but lacks the pyrrolidinecarboxylate moiety.
N-Benzyloxycarbonyl-L-proline: Contains a proline residue instead of pyrrolidinecarboxylate.
Benzyloxycarbonyl-L-phenylalanine: Contains a phenylalanine residue instead of pyrrolidinecarboxylate.
Uniqueness
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a pyrrolidinecarboxylate moiety. This structure provides specific reactivity and selectivity in peptide synthesis, making it a valuable compound in organic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
57294-41-4 |
|---|---|
Molekularformel |
C22H24N2O5 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
benzyl 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c25-20(14-23-22(27)29-16-18-10-5-2-6-11-18)24-13-7-12-19(24)21(26)28-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27) |
InChI-Schlüssel |
NFJJNKNWOMGSKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


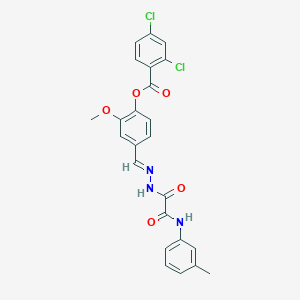
![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)

![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)

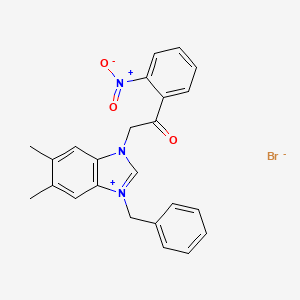
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)
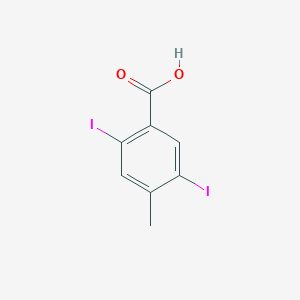
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

